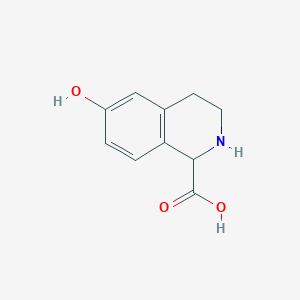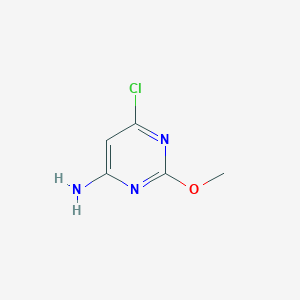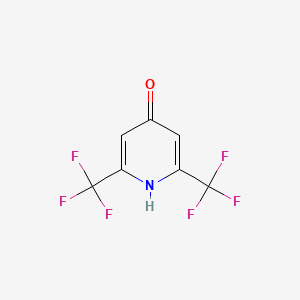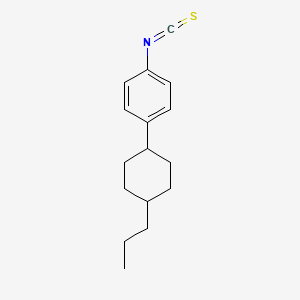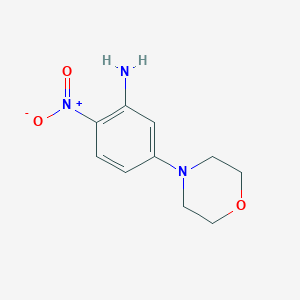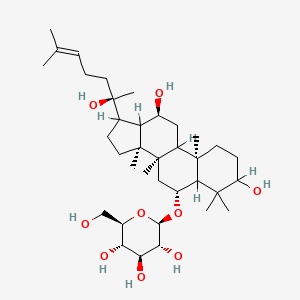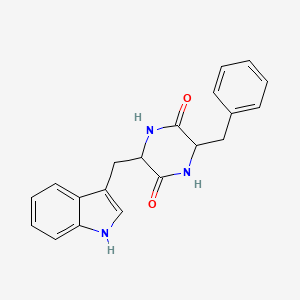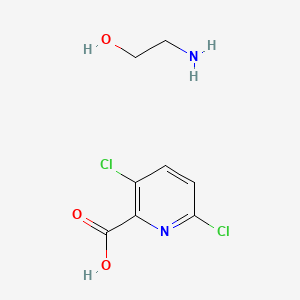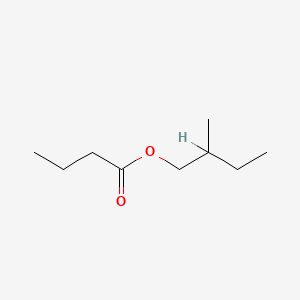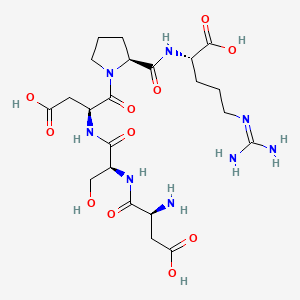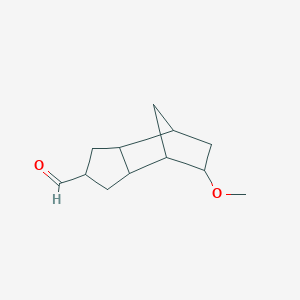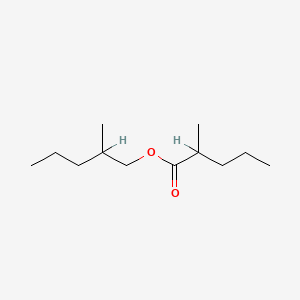
2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt” is a chemical compound with the formula (C8H8.C4H2O3.Na)x . It is a polymer that is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (C8H8.C4H2O3.Na)x . This indicates that it is a polymer made up of repeating units of 2,5-Furandione (C4H2O3), ethenylbenzene (C8H8), and sodium (Na).Physical And Chemical Properties Analysis
This compound appears as a solid or liquid . It is insoluble to soluble in water and is stable under normal conditions . The molecular weight is not specified .Scientific Research Applications
Application 1: Rare Earth Element Recovery from Acidic Extracts of Phosphate Mining Materials
- Summary of the Application : This substance is used in the extraction and recovery of rare earth elements (REEs) from acidic extracts of phosphate mining materials. The growing global demand for REEs has led to the investigation of nontraditional mining sources of these metals. Phosphate ore and phosphate mining wastes have been identified as possible alternative sources to REEs .
- Methods of Application or Experimental Procedures : REEs were extracted from Florida phosphate mining materials using mineral and organic acids. The REEs were then recovered at high efficiencies using a chelating polymer, 1-octadecene, polymer with 2,5-furandione, sodium salt .
- Results or Outcomes : At pH 1.5, the chelation polymer effectively bound nearly 100% of the rare earth elements extracted from the solids. Overall extraction and recovery yields were between 80% for gadolinium and 8% for praseodymium from amine tailings, between 70% for terbium and 7% for praseodymium from phosphogypsum, between 56% for scandium and 15% for praseodymium from phosphate rock, and between 77% for samarium and 31% for praseodymium from waste clay .
Application 4: Film-Forming Agent
- Summary of the Application : This substance is used as a film-forming agent in paints, inks, and coatings . It helps to form a continuous film on the surface when the paint or coating is applied, enhancing the appearance and durability of the finish .
- Methods of Application or Experimental Procedures : The substance is mixed with the paint, ink, or coating during the manufacturing process. When the paint or coating is applied to a surface, the substance helps to form a continuous, protective film .
- Results or Outcomes : The use of this substance as a film-forming agent improves the appearance and durability of the finish .
Application 5: Dispersing Agent in Pigments
- Summary of the Application : This substance is used as a dispersing agent in pigments . It helps to evenly distribute the pigment particles throughout the medium, improving the color and consistency of the paint, ink, or coating .
- Methods of Application or Experimental Procedures : The substance is mixed with the pigment and the medium during the manufacturing process. It helps to prevent the pigment particles from clumping together, ensuring a smooth and even color .
- Results or Outcomes : The use of this substance as a dispersing agent improves the color and consistency of the paint, ink, or coating .
Application 6: Emulsion Stabilizer in Personal Care Products
- Summary of the Application : This substance is used as an emulsion stabilizer in personal care products . Emulsion stabilizers help to maintain the consistency and stability of products by preventing the separation of ingredients that do not mix well together .
- Methods of Application or Experimental Procedures : The substance is added to the formulation of personal care products during the manufacturing process. It helps to keep the ingredients mixed together, ensuring a smooth and consistent product .
- Results or Outcomes : The use of this substance as an emulsion stabilizer improves the consistency and stability of personal care products .
Safety And Hazards
Future Directions
This compound is primarily used for research purposes . It’s also used as a film-forming agent, a non-metallic material, and an adhesive . In the polymer industry, it’s used as a film-forming agent and a dispersing agent in paints, inks, and coatings . Its future directions could involve further exploration of these applications and potentially discovering new ones.
properties
CAS RN |
68037-40-1 |
|---|---|
Product Name |
2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt |
Molecular Formula |
C12H10NaO3+ |
Molecular Weight |
225.19 g/mol |
IUPAC Name |
sodium;furan-2,5-dione;styrene |
InChI |
InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;/q;;+1 |
InChI Key |
AGYUYWQDVRLUBV-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
Canonical SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
Other CAS RN |
68037-40-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



